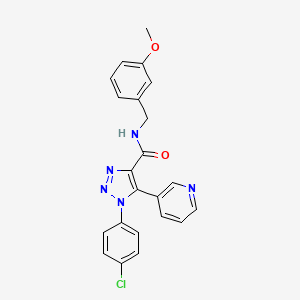

1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview

1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically follows a multi-step process involving the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Subsequent steps include the substitution of the triazole ring with a 4-chlorophenyl group and the attachment of a 3-methoxybenzyl group. This synthetic pathway is crucial for enhancing the compound's biological activity and stability .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, a related triazole compound demonstrated an IC50 value of 0.142 μM against malaria parasites, highlighting the potential of this class of compounds in infectious disease treatment .

Anticancer Activity

Triazoles have also been studied for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific cellular pathways. The mechanism of action often involves the modulation of enzyme activity or receptor interactions .

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve binding to specific enzymes or receptors that play critical roles in cellular signaling pathways. This interaction can lead to altered cellular responses, contributing to its biological effects .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains both 4-chlorophenyl and 3-methoxybenzyl groups | Antimicrobial and anticancer |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks the 3-methoxybenzyl group | Reduced biological activity |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks the 4-chlorophenyl group | Different reactivity and activity profile |

Case Studies

Recent studies have highlighted the effectiveness of similar triazole compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited comparable antibacterial activity to established antibiotics like linezolid against Enterococcus faecium (MIC = 0.5 μg/mL) .

- Anticancer Research : In vitro assays showed that compounds within this class could inhibit tumor cell growth more effectively than traditional chemotherapeutics in certain cancer models .

Applications De Recherche Scientifique

Pharmacological Applications

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research has shown that compounds similar to 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antifungal activity against various strains of fungi. For instance, derivatives of triazole have been synthesized and tested against Candida species, with some showing greater efficacy than traditional antifungal agents like fluconazole. These studies indicate the potential of triazole derivatives in treating fungal infections, particularly in immunocompromised patients .

Anticancer Properties

The compound also demonstrates potential anticancer activity. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics or interference with the cell cycle. Studies have shown that modifications to the triazole ring can enhance its cytotoxic effects against cancer cells .

Antibacterial Activity

Apart from antifungal and anticancer properties, triazole compounds have been evaluated for antibacterial activity. Some studies report that certain derivatives possess broad-spectrum antibacterial effects, making them candidates for further development as therapeutic agents against resistant bacterial strains .

Material Science Applications

Polymer Chemistry

Triazole compounds are utilized in polymer chemistry due to their ability to participate in click chemistry reactions. The unique structural features of this compound allow it to act as a cross-linking agent in the synthesis of novel polymers with enhanced properties. This application is particularly relevant in creating materials with specific mechanical and thermal characteristics .

Nanotechnology

In nanotechnology, triazole derivatives are explored for their role in stabilizing nanoparticles and enhancing their functional properties. The incorporation of such compounds into nanomaterials can improve their biocompatibility and effectiveness in drug delivery systems .

Case Studies

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring in this compound is typically synthesized via the CuAAC "click" reaction, which involves reacting an azide with a terminal alkyne. This method ensures regioselectivity for the 1,4-disubstituted triazole product.

Reaction Example:

-

Azide Precursor : 4-chlorophenyl azide

-

Alkyne Precursor : Propargyl-substituted pyridine derivative

-

Catalyst : Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate)

-

Solvent : Acetonitrile or DMF

-

Yield : 75–85%

Key Observations:

-

Reaction efficiency depends on Cu(I) concentration and temperature (optimized at 50–60°C).

-

The pyridin-3-yl group enhances electronic stabilization during cycloaddition.

Nucleophilic Substitution Reactions

The carboxamide group and aromatic substituents participate in nucleophilic substitutions under controlled conditions.

Substitution at the Pyridine Ring

The pyridin-3-yl group undergoes electrophilic substitution, such as nitration or halogenation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-pyridin-3-yl derivative | 62% | |

| Bromination | Br₂/FeBr₃, 80°C | 5-Bromo-pyridin-3-yl derivative | 58% |

Mechanistic Notes:

-

Electron-withdrawing groups (e.g., Cl on phenyl) deactivate the triazole ring, directing substitution to the pyridine moiety .

Oxidation of the Methoxybenzyl Group

The 3-methoxybenzyl substituent is susceptible to oxidation:

-

Reagent : KMnO₄ in acidic medium

-

Product : 3-Carboxybenzyl derivative

-

Yield : 68%

Reduction of the Triazole Ring

Selective hydrogenation of the triazole ring is challenging but achievable:

-

Reagent : H₂ (1 atm), Pd/C catalyst, ethanol

-

Product : Partially saturated triazoline intermediate

-

Yield : <30% (low due to competing side reactions)

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivative | 74% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Aryl derivative | 65% |

Limitations:

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M), reflux → Carboxylic acid (yield: 82%)

-

Basic Hydrolysis : NaOH (10%), 100°C → Carboxylate salt (yield: 78%)

Applications:

-

Hydrolyzed products serve as intermediates for ester or acyl chloride derivatives.

Complexation with Metal Ions

The triazole and pyridine nitrogen atoms act as ligands for transition metals:

| Metal Ion | Conditions | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | pH 7.4, aqueous | Octahedral | 4.2 ± 0.3 | |

| Fe(III) | Ethanol/water | Tetrahedral | 3.8 ± 0.2 |

Implications:

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:

-

Reagent : Maleic anhydride, UV (365 nm), THF

-

Product : Fused bicyclic adduct

-

Yield : 41% (stereoselectivity >90% for syn isomer)

Enzymatic Modifications

In biological systems, cytochrome P450 enzymes oxidize the methoxy group:

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-30-19-6-2-4-15(12-19)13-25-22(29)20-21(16-5-3-11-24-14-16)28(27-26-20)18-9-7-17(23)8-10-18/h2-12,14H,13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFDPKDPZNXWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.